2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
CAS No.: 1178728-07-8
Cat. No.: VC3060972
Molecular Formula: C14H27NO2
Molecular Weight: 241.37 g/mol
* For research use only. Not for human or veterinary use.
![2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one - 1178728-07-8](/images/structure/VC3060972.png)
Specification
CAS No. | 1178728-07-8 |
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Molecular Formula | C14H27NO2 |
Molecular Weight | 241.37 g/mol |
IUPAC Name | 2-ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one |
Standard InChI | InChI=1S/C14H27NO2/c1-3-5-6-13(4-2)14(17)15-9-7-12(11-16)8-10-15/h12-13,16H,3-11H2,1-2H3 |
Standard InChI Key | RZACSVGMUSZUSD-UHFFFAOYSA-N |
SMILES | CCCCC(CC)C(=O)N1CCC(CC1)CO |
Canonical SMILES | CCCCC(CC)C(=O)N1CCC(CC1)CO |
Introduction
Chemical Structure and Properties
2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one belongs to the class of N-acylated piperidines, specifically featuring a hydroxymethyl substituent at the 4-position of the piperidine ring. The compound's structure combines several important functional groups that contribute to its chemical properties and potential applications.
The molecular structure consists of a six-membered piperidine heterocyclic ring with a hydroxymethyl group (-CH₂OH) attached at the 4-position. The nitrogen atom of the piperidine is acylated with a 2-ethylhexanoyl group, forming an amide bond. This 2-ethylhexanoyl moiety contains a branched alkyl chain with seven carbon atoms, including a chiral center at the alpha position to the carbonyl group.
Based on structural analysis and comparison with related compounds, the following properties can be established:
Table 1. Chemical Properties of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
The compound shares structural similarity with 2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one (CAS: 1156805-52-5), differing only in the position of the hydroxymethyl group on the piperidine ring . It is also structurally related to 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one (CAS: 846057-27-0), which features a simpler acetyl group instead of the 2-ethylhexanoyl moiety .
Physical Characteristics
The physical properties of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one can be predicted based on its structural features and comparison with similar compounds.
Table 2. Predicted Physical Properties of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Property | Predicted Value | Basis for Prediction |
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Physical State | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar amides and piperidine derivatives |
Solubility | Moderate solubility in organic solvents (DCM, MeOH, THF); limited water solubility | Based on functional groups and lipophilic/hydrophilic balance |
Log P (Partition Coefficient) | Approximately 2-3 | Estimated based on structural features |
Stability | Generally stable under standard conditions; sensitive to strong acids/bases | Based on functional group reactivity |
The compound's amphiphilic nature, with both hydrophilic (hydroxymethyl) and lipophilic (2-ethylhexanoyl) moieties, would likely influence its solubility profile and behavior in biological systems. The hydroxymethyl group provides a site for hydrogen bonding, potentially enhancing solubility in polar solvents, while the 2-ethylhexanoyl chain contributes to lipophilicity and potential membrane permeability.
The reaction with an acid chloride would typically involve dissolving 4-(hydroxymethyl)piperidine in an appropriate solvent (e.g., dichloromethane) with a base such as triethylamine, followed by the addition of 2-ethylhexanoyl chloride at controlled temperature. Similar approaches have been used for the synthesis of related amides in the literature .
Alternative Synthetic Routes
Several alternative approaches could also be considered:
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Hydroxymethylation of N-acylated piperidine: Starting with 1-(2-ethylhexanoyl)piperidine and introducing the hydroxymethyl group through formaldehyde addition under basic conditions .
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Reduction approach: Beginning with a 4-substituted piperidine derivative (e.g., 4-cyanopiperidine or ethyl piperidine-4-carboxylate) that has been N-acylated with 2-ethylhexanoyl chloride, followed by selective reduction of the cyano or ester group to a hydroxymethyl functionality. This approach is analogous to methods described for other piperidine derivatives .
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Protection-deprotection strategies: For selective functionalization when competing reactivity exists between the piperidine nitrogen and hydroxyl group. This approach has been employed for other hydroxymethyl-containing piperidine derivatives .
Literature precedent suggests that purification would likely involve column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, similar to methods used for related compounds .
Analytical Characterization
For the identification and characterization of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, several analytical techniques would be applicable. Based on characterization methods used for similar compounds, the following approaches would be most relevant:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Piperidine ring protons (multiple signals between ~1.2-3.5 ppm)
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Hydroxymethyl protons (typically ~3.4-3.7 ppm)
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2-Ethylhexanoyl protons, including the methine proton at the α-position (~2.4-2.6 ppm)
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Hydroxyl proton (variable, depending on concentration and solvent)
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¹³C NMR would reveal key carbon signals including:
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Amide carbonyl carbon (~170-175 ppm)
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Hydroxymethyl carbon (~60-65 ppm)
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Piperidine ring carbons (~25-50 ppm)
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2-Ethylhexanoyl chain carbons (~14-45 ppm)
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Similar piperidine derivatives have been characterized using NMR spectroscopy with patterns that would be analogous to the expected signals for this compound .
Mass Spectrometry:
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Expected molecular ion [M+H]⁺ at m/z 242
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Potential fragment ions resulting from:
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Loss of the hydroxymethyl group
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Cleavage at the amide bond
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Fragmentation of the 2-ethylhexanoyl chain
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Mass spectrometric analyses of related compounds have been reported using electrospray ionization (ESI) and other ionization techniques .
Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include:
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O-H stretching (~3300-3500 cm⁻¹)
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C=O stretching of the amide (~1630-1650 cm⁻¹)
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C-N stretching (~1400-1430 cm⁻¹)
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C-O stretching of the hydroxymethyl group (~1050-1150 cm⁻¹)
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Chromatographic Methods
High-performance liquid chromatography (HPLC) would be suitable for the analysis and purification of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. Based on methods used for similar compounds, a reversed-phase system with a C18 column and a mobile phase gradient of acetonitrile/water or methanol/water would likely be effective .
Structure-Activity Relationships
Understanding the potential biological activity of 2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one requires consideration of its structural features and how they might influence interactions with biological targets.
Key Structural Elements
The compound contains several structural features that could impact its biological behavior:
Comparison with Related Structures
Table 4. Structural Comparison with Related Compounds
Compound | Key Structural Difference | Potential Impact on Properties/Activities |
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2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one | Hydroxymethyl at position 3 vs. 4 | Different spatial arrangement, altered hydrogen bonding pattern |
1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one | Acetyl vs. 2-ethylhexanoyl | Reduced lipophilicity, altered membrane permeability |
2-Ethyl-1-(piperazin-1-yl)hexan-1-one | Piperazine ring vs. hydroxymethylpiperidine | Additional nitrogen provides basic site, different hydrogen bonding properties |
The positioning of the hydroxymethyl group at C-4 rather than C-3 (as in the isomeric compound) would affect the three-dimensional shape of the molecule and potentially its interactions with biological targets. Similarly, the presence of the bulky 2-ethylhexanoyl group versus a simpler acetyl group (as in 1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one) would significantly impact lipophilicity and potential binding properties .
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